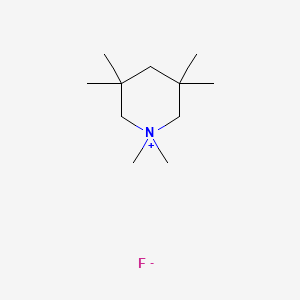
1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing nitrogen, with six methyl groups attached to the ring. The fluoride ion is associated with the positively charged piperidinium ion, making it a salt. This compound is of interest in various fields of chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride typically involves the reaction of hexamethylpiperidine with a fluoride source. One common method is the reaction of hexamethylpiperidine with hydrogen fluoride gas or a fluoride salt such as sodium fluoride. The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
On an industrial scale, the production of this compound can involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoride ion can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Complex Formation: Metal salts such as palladium chloride or platinum chloride are used to form complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of alkylated piperidinium salts, while complex formation can result in metal-piperidinium complexes.
Applications De Recherche Scientifique
1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride involves its ability to donate or accept fluoride ions. This property makes it useful in catalysis and as a reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with nucleophiles and electrophiles to facilitate chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3,5,5-Hexamethylpiperidin-1-ium chloride: Similar structure but with a chloride ion instead of fluoride.
1,1,3,3,5,5-Hexamethylpiperidin-1-ium bromide: Similar structure but with a bromide ion.
1,1,3,3,5,5-Hexamethylpiperidin-1-ium iodide: Similar structure but with an iodide ion.
Uniqueness
1,1,3,3,5,5-Hexamethylpiperidin-1-ium fluoride is unique due to the presence of the fluoride ion, which imparts different reactivity and properties compared to its chloride, bromide, and iodide counterparts. The fluoride ion is smaller and more electronegative, making the compound more reactive in certain types of chemical reactions, particularly those involving nucleophilic substitution.
Propriétés
Numéro CAS |
167695-76-3 |
|---|---|
Formule moléculaire |
C11H24FN |
Poids moléculaire |
189.31 g/mol |
Nom IUPAC |
1,1,3,3,5,5-hexamethylpiperidin-1-ium;fluoride |
InChI |
InChI=1S/C11H24N.FH/c1-10(2)7-11(3,4)9-12(5,6)8-10;/h7-9H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
NOLMYBZBBQUUII-UHFFFAOYSA-M |
SMILES canonique |
CC1(CC(C[N+](C1)(C)C)(C)C)C.[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


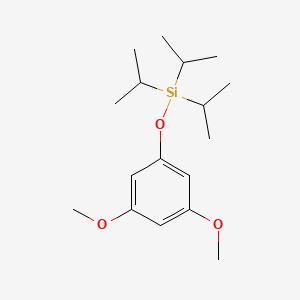

![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)
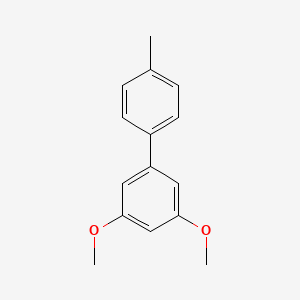
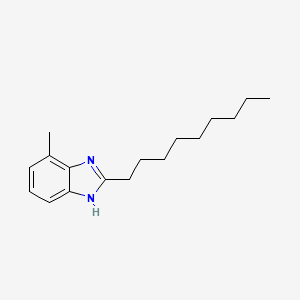
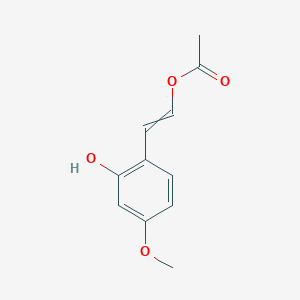
![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)

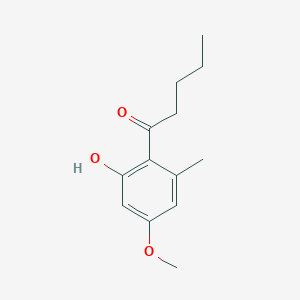
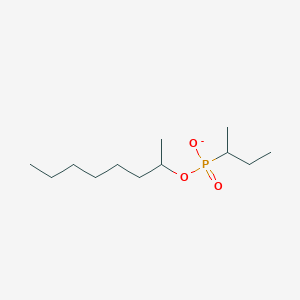
![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)
